molecular formula C20H21N7O2 B12159468 4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide

4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide

Cat. No.: B12159468
M. Wt: 391.4 g/mol
InChI Key: KIVSLALLURZQDG-UHFFFAOYSA-N
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Description

4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a triazole ring, and phenyl groups

Preparation Methods

The synthesis of 4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the phenyl groups: This step often involves the use of Grignard reagents or other organometallic compounds.

    Formation of the piperazine ring: This can be done through nucleophilic substitution reactions.

    Coupling of the triazole and piperazine rings: This step often requires the use of coupling agents such as EDCI or DCC.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the conditions and reagents used.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions but can include various derivatives of the original compound.

Scientific Research Applications

4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-phenyl-N-[4-(4H-1,2,4-triazol-3-ylcarbamoyl)phenyl]piperazine-1-carboxamide include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C20H21N7O2

Molecular Weight

391.4 g/mol

IUPAC Name

4-phenyl-N-[4-(1H-1,2,4-triazol-5-ylcarbamoyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H21N7O2/c28-18(24-19-21-14-22-25-19)15-6-8-16(9-7-15)23-20(29)27-12-10-26(11-13-27)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,23,29)(H2,21,22,24,25,28)

InChI Key

KIVSLALLURZQDG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=NC=NN4

Origin of Product

United States

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